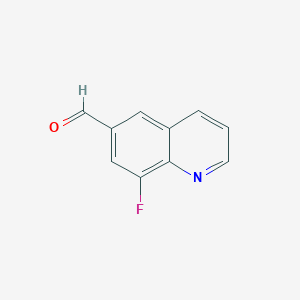

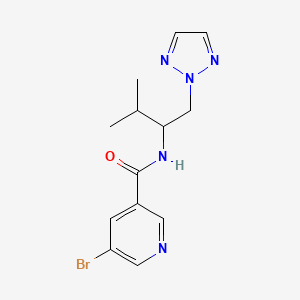

2-Amino-3-bromo-5-fluorobenzaldehyde

Vue d'ensemble

Description

“2-Amino-3-bromo-5-fluorobenzaldehyde” is a chemical compound that is used in various fields of research . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

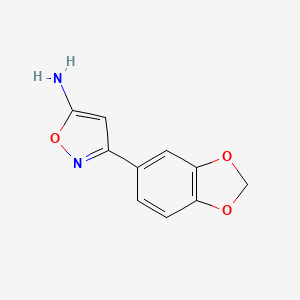

The molecular formula of “this compound” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.03 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

Organic Synthesis and Ligand Development

2-Amino-3-bromo-5-fluorobenzaldehyde serves as a critical intermediate in the synthesis of complex organic molecules. For example, it's utilized in the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands, highlighting its role in forming bidentate and tridentate derivatives with potential application in coordination chemistry and optical materials due to their high emission quantum yield (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Radiolabeling and Imaging Agents

In the realm of radiopharmaceuticals, this compound is a precursor for radiolabeling compounds. A notable application is its use in the synthesis of [2′‐18F]‐2‐oxoquazepam, showcasing its significance in creating 1,4-benzodiazepine-2-one derivatives for potential use as imaging agents in medical diagnostics, providing insights into drug action mechanisms and aiding in disease diagnosis (Peter Johnströma, S. Stone-Elander, & T. Duelfer, 1994).

Antimicrobial Compound Synthesis

This compound is also instrumental in synthesizing antimicrobial agents. Research demonstrates its conversion into derivatives that exhibit significant antimicrobial activities, pointing towards its potential in developing new therapeutic agents (Hacer Bayrak, A. Demirbaş, N. Demirbas, & S. Karaoglu, 2009).

Fluorescent Labeling and Detection

Furthermore, its derivatives are explored for fluorescent labeling and detection applications, contributing to analytical and bioanalytical chemistry by enabling the sensitive detection of aromatic aldehydes in complex matrices (H. Nohta, F. Sakai, M. Kai, Y. Ohkura, & M. Saito, 1994).

Material Science and Molecular Engineering

In material science, this compound is pivotal in synthesizing fluorinated benzothiazepines and pyrazolines, indicating its role in developing materials with potential electronic and optical properties (S. G. Jagadhani, S. G. Kundlikar, & B. Karale, 2015).

Safety and Hazards

“2-Amino-3-bromo-5-fluorobenzaldehyde” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Orientations Futures

“2-Bromo-5-fluorobenzaldehyde” is used as a precursor for the synthesis of “5-fluoro-3-substituted benzoxaboroles”, which are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids . This suggests potential future directions for the use of “2-Amino-3-bromo-5-fluorobenzaldehyde” in similar applications.

Propriétés

IUPAC Name |

2-amino-3-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMYTVAARTWSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2835393.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2835394.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)